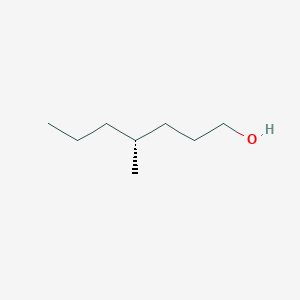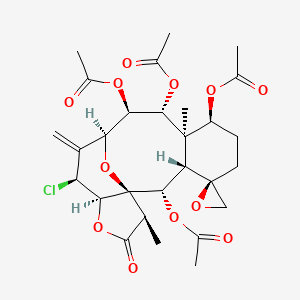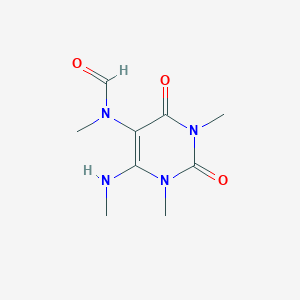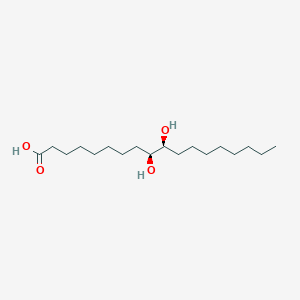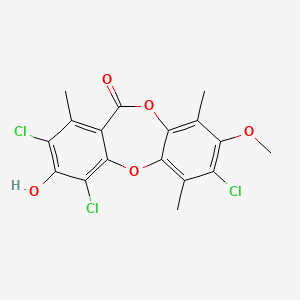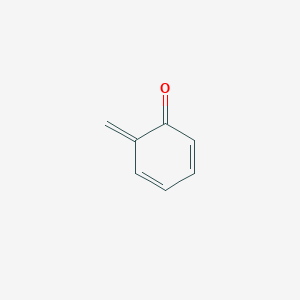
o-Quinomethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-quinomethane is a quinomethane.
Applications De Recherche Scientifique
1. Role as Reactive Intermediates in Organic Syntheses
o-Quinomethanes, also known as quinone methides, serve as important intermediates in organic syntheses and various chemical and biological processes. Their high reactivity, however, makes isolated examples scarce. Metal-stabilized o-quinomethanes have been successfully isolated, providing insights into their reactivity and structure. For instance, metalated o-quinomethane demonstrated unique cycloaddition reactions compared to free o-quinomethane, showcasing its potential in organic synthesis (Amouri, 2011).
2. Thermolysis and Cycloaddition Reactions
o-Quinomethanes can undergo fast oligomerization, forming complex mixtures of products through hetero-Diels–Alder reactions. In some cases, trimerization products of o-quinomethanes can be isolated as the major product, indicating their potential application in producing specialized organic compounds through controlled thermolysis and cycloaddition reactions (Osyanin, Popova, Klimochkin, 2011).
3. Tyrosinase-Catalyzed Reactions and Quinomethane Formation
o-Quinomethanes are formed as intermediates in the tyrosinase-catalyzed oxidation of specific compounds, such as 3,4-dihydroxybenzylcyanide. This process results in the rapid conversion of o-quinone to quinomethane, influencing the enzymatic reactions and providing a pathway for studying enzyme-catalyzed oxidation processes (Cooksey, Garratt, Land, Ramsden, Riley, 1998).
4. Photocatalytic Degradation Studies
o-Quinomethanes have been studied in the context of photocatalytic degradation, particularly in understanding the degradation of certain organic compounds. This research provides valuable insights into environmental chemistry and the potential for using photocatalytic processes in waste management and pollution control (Padmini, Prakash, Miranda, 2010).
Propriétés
Nom du produit |
o-Quinomethane |
|---|---|
Formule moléculaire |
C7H6O |
Poids moléculaire |
106.12 g/mol |
Nom IUPAC |
6-methylidenecyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C7H6O/c1-6-4-2-3-5-7(6)8/h2-5H,1H2 |
Clé InChI |
NSDWWGAIPUNJAX-UHFFFAOYSA-N |
SMILES |
C=C1C=CC=CC1=O |
SMILES canonique |
C=C1C=CC=CC1=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




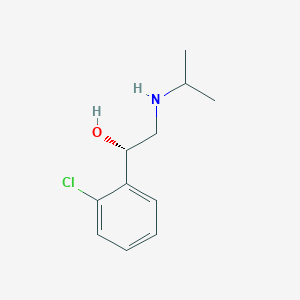
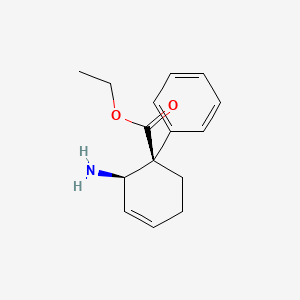
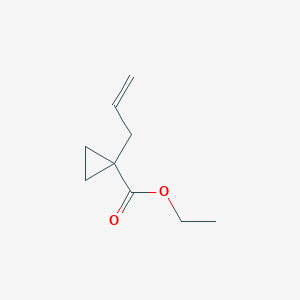
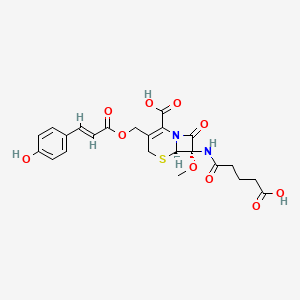
![(1r,6s)-3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B1252932.png)
![Cyclopenta[cd]pentalene](/img/structure/B1252933.png)
